molecular formula C8H17NO2 B1278425 Ethyl 2-(butylamino)acetate CAS No. 3182-83-0

Ethyl 2-(butylamino)acetate

Cat. No.: B1278425
CAS No.: 3182-83-0
M. Wt: 159.23 g/mol
InChI Key: OJFGRDHUZSJJPB-UHFFFAOYSA-N
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Description

Ethyl 2-(butylamino)acetate, also known as EBA, is a chemical compound that has been used in scientific research for a variety of purposes. It is an ester of butylamine and acetic acid, and has a molecular formula of C7H15NO2. EBA is an important intermediate in the synthesis of compounds such as anesthetics, anti-inflammatory agents, and analgesics. It is also used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

Memory Enhancement

Research on related compounds to Ethyl 2-(butylamino)acetate, such as 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)eth-oxy] acetate, has shown potential in enhancing memory abilities. In a study involving mice, the administration of this compound significantly decreased mistake frequency in memory tests, suggesting its potential application in cognitive enhancement or treatment of memory-related disorders (Li Ming-zhu, 2010).

Marine Fungal Compounds

This compound shares structural similarities with compounds derived from marine fungi. Research on marine fungus Penicillium sp. has led to the isolation of novel compounds, indicating the potential of this compound-like structures in discovering new biologically active substances with various applications (Hong-Hua Wu et al., 2010).

Enzymatic Kinetic Resolution

Compounds structurally related to this compound, such as ethyl 1,4-benzodioxan-2-carboxylate, have been used in enzymatic kinetic resolution processes. These processes are crucial in producing enantiomerically pure compounds, which have significant applications in pharmaceutical synthesis (S. Kasture et al., 2005).

Odor Threshold and Sensory Properties

Studies on various acetates, including butyl acetate, a compound with structural similarity to this compound, have shown their significant role in influencing odor thresholds and sensory properties. This suggests potential applications in flavor and fragrance industries (G. Takeoka et al., 1996).

Chemical Synthesis and Catalysis

This compound and related compounds have applications in chemical synthesis and catalysis. For instance, their involvement in complex reactions to produce various organic compounds indicates their utility in organic chemistry and material science (I. Yavari et al., 2002).

Industrial and Environmental Applications

Ethyl and butyl acetates, compounds related to this compound, are widely used in industries as solvents. Their applications extend to the cellulose, paint, coating, and rubber industries. Additionally, their environmental impact and recovery methods have been studied, suggesting their significance in industrial and environmental chemistry (C. Scala et al., 2002).

Safety and Hazards

Ethyl 2-(butylamino)acetate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . In case of contact, immediate washing with plenty of water is recommended .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(butylamino)acetate plays a significant role in biochemical reactions, particularly in the formation of esters. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol acetyltransferase, which catalyzes the transfer of acetyl groups to alcohols, forming esters. This interaction is crucial for the synthesis of butyl acetate, a compound widely used in the chemical and food industries . Additionally, this compound can interact with other enzymes involved in esterification and hydrolysis reactions, influencing the overall metabolic pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, this compound has been observed to exhibit neuroprotective effects by reducing oxidative stress and apoptosis . This compound can also impact the expression of genes involved in antioxidant defense mechanisms, thereby enhancing cellular resilience against oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. At the molecular level, this compound binds to alcohol acetyltransferase, facilitating the transfer of acetyl groups to alcohols and forming esters . This binding interaction is essential for the compound’s role in esterification reactions. Additionally, this compound can modulate the activity of other enzymes involved in metabolic pathways, influencing the overall biochemical processes within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound exhibits good stability under controlled conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of this compound is essential for determining its safe and effective use in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including esterification and hydrolysis reactions. It interacts with enzymes such as alcohol acetyltransferase and other esterases, influencing the formation and breakdown of esters . These interactions can affect the overall metabolic flux and levels of metabolites within cells. Additionally, this compound can modulate the activity of enzymes involved in the synthesis and degradation of other biochemical compounds, further impacting metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. Understanding the transport and distribution of this compound is crucial for elucidating its cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can participate in biochemical reactions and influence cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(butylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-6-9-7-8(10)11-4-2/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFGRDHUZSJJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442346
Record name ethyl 2-(butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3182-83-0
Record name ethyl 2-(butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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